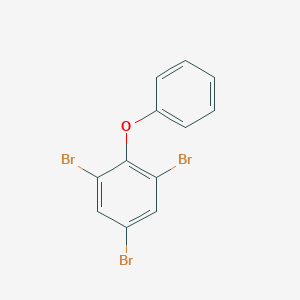

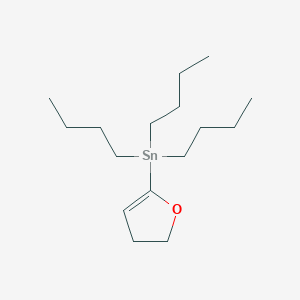

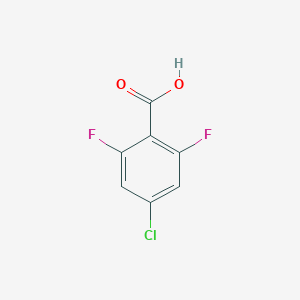

![molecular formula C23H26N2O5 B175757 (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide CAS No. 127861-60-3](/img/structure/B175757.png)

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, also known as Z-VEID-FMK, is a synthetic peptide inhibitor that is commonly used in scientific research. This molecule is widely used in the study of apoptosis, a process of programmed cell death that plays a crucial role in many biological processes. The purpose of

Wirkmechanismus

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 by irreversibly binding to the active site of the enzyme. The FMK group of (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide reacts with the cysteine residue of the active site to form a covalent bond, thereby blocking the catalytic activity of the enzyme. This prevents caspase-6 from cleaving its specific substrates and triggering apoptosis.

Biochemische Und Physiologische Effekte

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has been shown to inhibit caspase-6 activity in vitro and in vivo. In vitro studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in a dose-dependent manner, with an IC50 value of approximately 3 μM. In vivo studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in the brain of transgenic mice that overexpress mutant huntingtin protein, a model of Huntington's disease. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has also been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in these mice.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, which makes it a useful tool for studying the role of caspase-6 in apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is also cell-permeable and irreversibly binds to the active site of caspase-6, which makes it a potent inhibitor of the enzyme. However, (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has some limitations for lab experiments. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is not a specific inhibitor of caspase-6 and can also inhibit other caspases, such as caspase-3 and caspase-7, at high concentrations. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide can also have off-target effects on other cellular processes, such as autophagy and necroptosis.

Zukünftige Richtungen

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has potential as a therapeutic agent for diseases such as Alzheimer's disease, Huntington's disease, and cancer. Future research should focus on developing more selective and potent inhibitors of caspase-6 and other caspases. Future research should also focus on understanding the role of caspase-6 in other cellular processes, such as autophagy and necroptosis. Finally, future research should focus on developing new methods for delivering caspase inhibitors, such as (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, to specific tissues and cells in vivo.

Synthesemethoden

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the protection of the amine group of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. The second step involves the protection of the carboxyl group of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. The third step involves the coupling of the protected pyrrolidine ring with the protected amino acid, N-(benzyloxycarbonyl)-L-glutamic acid α-tert-butyl ester, using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP). The fourth step involves the deprotection of the Cbz and Boc groups using hydrogen fluoride (HF) or trifluoroacetic acid (TFA). The final step involves the coupling of the deprotected Z-VEID peptide with the fluoromethylketone (FMK) group using a coupling reagent such as DIC or BOP.

Wissenschaftliche Forschungsanwendungen

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is widely used in scientific research to study apoptosis. Apoptosis is a process of programmed cell death that plays a crucial role in many biological processes, including development, homeostasis, and disease. Apoptosis is regulated by a complex network of signaling pathways that involve caspases, a family of cysteine proteases that cleave specific substrates to trigger apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, a caspase that plays a key role in the execution phase of apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is used to study the role of caspase-6 in apoptosis and its potential as a therapeutic target for diseases such as Alzheimer's disease, Huntington's disease, and cancer.

Eigenschaften

CAS-Nummer |

127861-60-3 |

|---|---|

Produktname |

(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide |

Molekularformel |

C23H26N2O5 |

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |

InChI-Schlüssel |

GTAMWDZBIDZKPP-PXNSSMCTSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |

SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Synonyme |

CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)